Halicyclamine A
Description
Significance of Marine Alkaloids in Drug Discovery
Marine alkaloids are a class of naturally occurring chemical compounds containing nitrogen atoms that are isolated from marine organisms. frontiersin.orgrsc.org These organisms, including sponges, fungi, and bacteria, represent a vast and largely untapped source of novel chemical structures for drug discovery. researchgate.netnih.gov Marine alkaloids exhibit a remarkable diversity of complex carbon skeletons and functional groups, which contributes to their wide range of biological activities. frontiersin.orggcm.edu.pk Many of these compounds have shown significant potential as therapeutic agents, with activities including antitumor, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. frontiersin.orgresearchgate.netgcm.edu.pk
The unique and potent bioactivities of marine alkaloids make them valuable as lead compounds in the development of new drugs. frontiersin.orgrsc.org In the field of oncology, for instance, several marine-derived alkaloids have been investigated for their ability to inhibit tumor progression through various mechanisms such as inducing cytotoxicity, apoptosis, and cell cycle arrest. frontiersin.org Similarly, their capacity to combat infectious diseases is a critical area of research, particularly given the rise of drug-resistant pathogens. researchgate.netgcm.edu.pk The structural complexity of these molecules often presents significant challenges for synthesis, but they also offer opportunities for medicinal chemists to design and develop novel therapeutic agents. gcm.edu.pknih.gov The continuous exploration of marine environments promises the discovery of new alkaloids with the potential to address a wide array of human diseases. gcm.edu.pknih.gov
Overview of Halicyclamine A as a Tetracyclic Diamine Alkaloid
This compound is a prominent example of a marine alkaloid, characterized by its complex and unique chemical architecture. acs.orgscispace.com It is classified as a tetracyclic diamine alkaloid, meaning its structure is composed of four fused rings and contains two nitrogen atoms (diamine). acs.orgclockss.org The intricate framework of this compound consists of two 3-alkyl hexahydropyridine units linked to form a macrocyclic system. mdpi.com This structure presents considerable challenges for total synthesis. vulcanchem.comnih.gov
The molecule's three-dimensional arrangement, including multiple stereogenic centers, is crucial for its biological activity. vulcanchem.com this compound was first isolated from a marine sponge of the genus Haliclona. acs.orgnih.gov It is biogenetically related to other complex polycyclic alkaloids found in Haplosclerid sponges, such as the manzamines and xestocyclamine. mdpi.comnih.gov Its distinct structure sets it apart from other known antimicrobial agents and is thought to be key to its mechanism of action. vulcanchem.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₅₀N₂ |
| Molecular Weight | 462.8 g/mol |
| Class | Tetracyclic Diamine Alkaloid |
| Source Organism | Haliclona sp. (Marine Sponge) |
| Key Structural Features | Four fused rings, two nitrogen atoms, two 3-alkyl hexahydropyridine units |
Historical Context of this compound Research
The study of this compound began with its isolation from the marine sponge Haliclona sp. by Marcel Jaspars, Vinayagar Pasupathy, and Phillip Crews, who first reported its tetracyclic, pentaunsaturated diamine alkaloid structure in 1994. acs.orgscispace.com Initial studies highlighted its biological activities, including cytotoxicity against P388 murine leukemia cells and the inhibition of the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH) at low concentrations. nih.gov IMPDH is a significant therapeutic target for antiviral, anticancer, and immunosuppressive drugs. nih.gov
A pivotal moment in this compound research was its rediscovery as a potent anti-mycobacterial agent. researchgate.netnih.govnih.gov In the search for compounds effective against dormant Mycobacterium tuberculosis, this compound was found to exhibit strong growth-inhibitory activity against several Mycobacterium species, including M. smegmatis, M. bovis BCG, and M. tuberculosis H37Ra. nih.govresearchgate.net Significantly, its activity was observed under both normal aerobic conditions and hypoxic conditions that induce a dormant state in the bacteria. nih.govresearchgate.net Further research demonstrated that this compound's bactericidal activity did not show cross-resistance with existing first-line anti-tuberculosis drugs like isoniazid (B1672263) and rifampicin. nih.govresearchgate.net While it was initially thought that its mechanism of action might be related to IMPDH inhibition, subsequent studies showed this was not the primary target in mycobacteria. nih.govresearchgate.net Instead, research suggests that the DedA protein is correlated with its mechanism of action as an anti-dormant mycobacterial substance. nih.gov The unique biological profile of this compound has spurred efforts toward its total synthesis to enable more extensive biological evaluation, though the task remains a significant synthetic challenge. nih.govnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Isoniazid |
| Rifampicin |
| Manzamines |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H50N2 |
|---|---|
Molecular Weight |
462.8 g/mol |
IUPAC Name |
(4E,6Z,14S,19Z,21Z,29S,30R)-1,16-diazatetracyclo[27.3.1.112,16.014,30]tetratriaconta-4,6,12,19,21-pentaene |
InChI |
InChI=1S/C32H50N2/c1-2-5-10-14-18-23-34-26-29-19-15-11-7-4-6-9-13-17-22-33-24-21-32(31(25-29)28-34)30(27-33)20-16-12-8-3-1/h2,4-6,9-10,13-14,25,30-32H,1,3,7-8,11-12,15-24,26-28H2/b5-2-,6-4-,13-9+,14-10-/t30-,31+,32-/m1/s1 |
InChI Key |
OSSGGGFRLPXFJV-RWXJKUMBSA-N |
Isomeric SMILES |
C1CCC[C@@H]2CN3CC/C=C/C=C\CCCCC4=C[C@H]([C@@H]2CC3)CN(C4)CC/C=C\C=C/CC1 |
Canonical SMILES |
C1CCCC2CN3CCC=CC=CCCCCC4=CC(C2CC3)CN(C4)CCC=CC=CCC1 |
Synonyms |
halicyclamine A |
Origin of Product |
United States |
Isolation and Origin of Halicyclamine a
Discovery and Initial Isolation from Marine Sponges
The initial discovery of Halicyclamine A is credited to Crews and coworkers, who first isolated and determined its structure. nih.gov The compound was identified as a structurally diverse polycyclic alkaloid containing two heterocyclic nitrogen atoms. acs.org
Haliclona Species as Primary Sources
The primary source of this compound is marine sponges belonging to the genus Haliclona. nih.govhebmu.edu.cnaquapublisher.com Specifically, it was isolated from an Indonesian marine sponge identified as Haliclona sp. nih.govmdpi.comdntb.gov.ua Sponges of the order Haplosclerida, which includes the family Haliclonidae, are known for producing a variety of structurally related polycyclic alkaloids. acs.org The genus Haliclona is a rich source of various bioactive secondary metabolites, including alkaloids, cyclic peptides, and macrolides. mdpi.com
Other Sponge Genera Yielding this compound and Related Compounds
While Haliclona is the primary source of this compound, other genera of Haplosclerid sponges are known to produce structurally complex and cytotoxic alkaloids. These include sponges from the genera Xestospongia and Amphimedon. mdpi.com For instance, Xestocyclamine A was isolated from a Xestospongia sp., and manzamine alkaloids have been found in Haliclona, Amphimedon, and Xestospongia species. mdpi.com Sarain A, another related macrocyclic alkaloid, was isolated from Reniera sarai. hebmu.edu.cn
Isolation Methodologies for this compound
The isolation of this compound from its natural source involves a multi-step process that combines extraction, fractionation, and purification techniques.
Bioassay-Guided Fractionation Techniques
Bioassay-guided fractionation has been a key strategy in the isolation of this compound. researchgate.netdntb.gov.ua This approach involves testing the biological activity of different fractions of the sponge extract to guide the purification process toward the active compound. For example, this compound was rediscovered as a potential anti-tuberculosis agent through a bioassay-guided fractionation of a marine sponge from the Haliclona genus. researchgate.net The process began with the extraction of the dried sponge material with methanol, followed by an alkaloid extraction procedure. unila.ac.id The resulting fractions were then tested for their activity against Mycobacterium smegmatis under both aerobic and hypoxic (dormant) conditions. unila.ac.id The active fractions were then subjected to further purification. unila.ac.id
Chromatographic Separation and Purification Protocols
Various chromatographic techniques are employed for the separation and purification of this compound from the active fractions. The process typically involves a series of column chromatography steps.
An example of a typical purification scheme is as follows:
The crude extract is subjected to column chromatography on silica (B1680970) gel. unila.ac.id
Active fractions are further purified using reversed-phase (RP-18) silica gel column chromatography . mdpi.com
Size-exclusion chromatography , often using Sephadex LH-20, is used to separate compounds based on their molecular size. mdpi.comuni-duesseldorf.de
The final purification is often achieved by High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, to yield the pure compound. unila.ac.id
The following table summarizes the chromatographic methods used in the isolation of this compound and related compounds.
| Chromatographic Technique | Stationary Phase | Purpose | Reference(s) |
| Column Chromatography | Silica Gel | Initial fractionation of crude extract | unila.ac.id |
| Reversed-Phase Column Chromatography | RP-18 Silica Gel | Further purification of active fractions | mdpi.com |
| Size-Exclusion Chromatography | Sephadex LH-20 | Separation based on molecular size | mdpi.comuni-duesseldorf.de |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., ODS, C18) | Final purification to yield pure compound | unila.ac.id |
Biosynthetic Pathways and Precursors of Halicyclamine a
Proposed Biogenetic Hypotheses for Halicyclamine-Type Alkaloids
The biosynthesis of halicyclamine-type alkaloids is thought to be intricately linked to other polycyclic marine alkaloids, sharing common precursors and reaction cascades. Several hypotheses have been put forth to explain the formation of these complex structures.
Role of 3-Alkylpyridine Derivatives as Biosynthetic Intermediates
A central tenet in the proposed biosynthesis of many marine alkaloids, including the halicyclamines, is the involvement of 3-alkylpyridine derivatives. doi.orgcapes.gov.br These compounds, found in marine sponges, are considered key building blocks. doi.org The Marazano hypothesis, for instance, suggests that the condensation of malondialdehyde and long-chain aminodialdehydes, derived from fatty acid metabolism, gives rise to a pyridinium (B92312) ring. doi.orgfigshare.com This proposal has been supported by synthetic studies that demonstrate the feasibility of converting 3-alkyl-dihydropyridinium salts into unstable 3-alkyldihydropyridines, which can then undergo further transformations. doi.org These model studies have been instrumental in providing a plausible biogenetic pathway to halicyclamine-type compounds. doi.org
Involvement of Transannular Cyclization Reactions
A key feature of the proposed biosynthetic pathway for Halicyclamine A is a transannular cyclization reaction. acs.org This type of reaction involves the formation of a new ring across a larger existing ring. In the context of this compound biosynthesis, it is hypothesized that a macrocyclic precursor containing two dihydropyridine (B1217469) (DHP) rings undergoes an intramolecular cyclization. acs.orgacs.org
One proposed mechanism involves the protonation at the C5 position of one of the DHP rings, which triggers an intramolecular regioselective 1,4-addition to generate a cationic intermediate. acs.org Subsequent deprotonation would then yield the characteristic halicyclamine-type scaffold. acs.org Another competitive pathway might involve an intramolecular Diels-Alder reaction followed by a retro-aza-Mannich fragmentation. acs.org Recent synthetic efforts have successfully demonstrated the feasibility of such a biomimetic transannular cyclization, lending strong support to this hypothesis. acs.orgacs.org The presence of cis-double bonds within the macrocyclic alkyl loops appears to be crucial for facilitating this cyclization. acs.orgacs.org
Connections to Other Polycyclic Marine Alkaloid Biosynthesis
The biosynthetic pathways of halicyclamine-type alkaloids are not considered in isolation. They are believed to share common origins and intermediates with other prominent families of marine alkaloids.
Relationship with Manzamine Alkaloids
The biosynthesis of this compound is closely related to that of the manzamine alkaloids. acs.orgnih.gov Both classes of compounds are thought to arise from a common C2-symmetric achiral macrocyclic intermediate containing two 1,6-dihydropyridine (1,6-DHP) rings. acs.orgacs.org The "Baldwin-Whitehead biosynthetic proposal" for manzamines postulates that an intramolecular endo Diels-Alder cycloaddition within this macrocycle leads to the fused core of keramaphidin B, a known precursor to manzamines. acs.orgresearchgate.net
A related hypothesis for the halicyclamine scaffold suggests that a similar C5 protonation of a 1,6-DHP moiety initiates a transannular 1,4-conjugate addition, ultimately forming the halicyclamine core. acs.org The aminopentadienal species proposed by Marazano is thought to be a versatile precursor that could lead to both halicyclamine and manzamine ring systems. nih.gov
Common Biogenetic Links with Keramaphidin-Type Structures
Keramaphidin B is considered a plausible biogenetic precursor to the manzamine alkaloids and shares a close biosynthetic relationship with this compound. researchgate.netthieme-connect.com The core structures of both keramaphidin B and this compound can be envisioned as arising from the cycloaddition of dihydropyridinium salts. researchgate.net Synthetic model studies have shown that adducts with structures identical to the cores of both keramaphidin B and this compound can be formed, further strengthening the proposed biogenetic link. researchgate.net The Baldwin and Whitehead hypothesis for manzamine biosynthesis implicates a bis-pyridine macrocycle as a key precursor, which also predicts the existence of intermediates that could lead to keramaphidin-type structures. researchgate.net
Experimental Investigations into this compound Biosynthesis
While many of the proposed biosynthetic pathways for this compound are based on sound chemical principles and biomimetic synthetic studies, direct experimental evidence from living organisms remains largely elusive. nih.gov To date, no specific gene clusters or enzymes responsible for this compound biosynthesis have been identified. nih.gov
However, the successful biomimetic synthesis of a halicyclamine-type macrocyclic scaffold via a transannular cyclization provides strong experimental support for the proposed mechanisms. acs.orgu-tokyo.ac.jp These laboratory syntheses, which mimic the proposed natural reactions, demonstrate the chemical feasibility of the hypothesized pathways. acs.orgvanderbilt.edu For instance, the treatment of a C2-symmetric macrocyclic precursor with a Brønsted acid was shown to induce the intended transannular cyclization, yielding the halicyclamine-type scaffold. acs.orgacs.org These experimental findings are crucial steps toward a full understanding of how these intricate natural products are assembled in nature.
Synthetic Endeavors Towards Halicyclamine a and Its Core Structures
Strategic Approaches to the Total Synthesis of Halicyclamine A
The pursuit of the total synthesis of this compound has been marked by the need to address its significant structural complexity. Research groups have devised various strategic approaches, primarily focusing on efficiently assembling the densely functionalized core and subsequently forming the large, stereochemically defined macrocycles.
A common approach involves a late-stage formation of the macrocycles, focusing first on the stereocontrolled construction of the tetracyclic core. nih.gov One proposed retrosynthesis envisions disconnecting the two macrocyclic tethers, simplifying the target to the core bis(piperidine) structure. nih.gov This core can be further simplified by disconnecting one of the piperidine (B6355638) rings, often through a retro-Mannich or retro-Michael type reaction. A pivotal strategy for constructing the core relies on an intramolecular Diels-Alder reaction to form one of the piperidine rings and simultaneously set the three contiguous stereocenters on the central carbocycle. nih.govnih.gov This disconnection simplifies the precursor to a linear chain containing a diene and a dienophile, tethered to a pre-formed piperidine or dihydropyridine (B1217469) ring.
Alternative biomimetic strategies propose a transannular reaction as a key step, where a large macrocycle containing two dihydropyridine (DHP) units undergoes an intramolecular cyclization to form the characteristic fused ring system of a halicyclamine-type scaffold. researchgate.netacs.org This approach is inspired by the Baldwin-Whitehead postulate for the biosynthesis of related manzamine alkaloids. acs.orgnih.gov
The synthesis of this compound presents two principal hurdles that have been the focus of extensive research. nih.govuq.edu.au
Macrocycle Formation: The second significant challenge lies in the formation of the two large macrocyclic rings with precise control over the geometry of the embedded double bonds. nih.govuq.edu.au Macrocyclization reactions are entropically disfavored, and the presence of multiple reactive functional groups within the precursors requires careful selection of chemoselective reaction conditions. Furthermore, the synthesis of related alkaloids has shown that forming two macrocycles on a rigid core can be difficult; for instance, consecutive ring-closing metathesis (RCM) reactions can be problematic. chemrxiv.org This necessitates the use of orthogonal ring-closing strategies. chemrxiv.org
Retrosynthetic Analysis and Key Disconnections
Development of Partial Syntheses and Core Analogues
Given the challenges of a total synthesis, many research efforts have been directed towards partial syntheses and the construction of core analogues. These studies provide valuable insights into feasible reaction pathways and help validate proposed synthetic strategies.
A significant breakthrough was achieved in the synthesis of the central nucleus of this compound, specifically targeting the stereogenic triad (B1167595). nih.gov The Molander group reported a strategy centered on a diastereoselective intramolecular Diels-Alder reaction to install the three contiguous stereocenters in a single step. nih.govnih.gov
The synthesis began with the preparation of a complex Diels-Alder precursor over several steps. nih.gov A key intermediate, a potassium alkenyltrifluoroborate, was synthesized from Boc-protected propargylamine. nih.gov This precursor was designed to undergo an intramolecular [4+2] cycloaddition. Extensive NMR studies were conducted to confirm that the cycloaddition produced the desired stereochemistry for the core of this compound. nih.govresearchgate.net Although the final ring closure to form the second piperidinyl ring proved challenging, this work successfully assembled an advanced intermediate with the correct stereochemistry of the core, demonstrating the viability of the Diels-Alder approach. nih.gov
Table 1: Key Reaction in the Synthesis of the this compound Core
| Reaction | Key Features | Outcome | Reference(s) |
|---|---|---|---|
| Intramolecular Diels-Alder | Formation of three contiguous stereocenters | Established the desired stereogenic triad of the bis(piperidinyl) core | nih.gov, nih.gov |
| NMR Analysis | Confirmation of stereochemistry | Correct stereochemical assignment of the cycloadduct was confirmed | nih.gov, researchgate.net |
Progress has also been made in constructing macrocyclic systems analogous to those in this compound. A biomimetic approach has proven particularly fruitful for creating the macrocyclic framework. The Marazano group developed a concise synthesis of a monomacrocyclic model of this compound. uq.edu.auscilit.com This synthesis involved the macrocyclization via the addition of a 5-aminopenta-2,4-dienal onto a 2,3-dihydropyridinium salt generated in situ, successfully yielding a model with the same relative stereochemistry as the natural product. researchgate.netuq.edu.au
More recently, the Oguri group reported an efficient, regiocontrolled transannular cyclization to form a halicyclamine-type scaffold. acs.orgacs.org They designed a C2-symmetric macrocyclic precursor containing two dihydropyridine (DHP) rings. acs.org A crucial finding was that installing cis-double bonds within the macrocyclic alkyl loops was critical to facilitate the desired biomimetic transannular cyclization, mimicking the structure of naturally occurring manzamine and halicyclamine alkaloids. acs.org
Table 2: Strategies for Macrocycle Construction in Halicyclamine Models
| Strategy | Description | Key Finding | Reference(s) |
|---|---|---|---|
| Biomimetic Macrocyclization | Intramolecular addition of a 5-aminopenta-2,4-dienal to a dihydropyridinium salt. | Successful formation of a monomacrocyclic model with correct relative stereochemistry. | uq.edu.au, scilit.com |
| Biomimetic Transannular Cyclization | Cyclization of a C2-symmetric macrocycle containing two dihydropyridine rings. | cis-Double bonds in the alkyl tethers were crucial for achieving the cyclization. | acs.org, acs.org |
Synthesis of Stereogenic Triads within the Bis(piperidinyl) Core
Advanced Synthetic Methodologies Applied to this compound
The synthetic challenges posed by this compound and its relatives have spurred the application of modern and powerful synthetic methods.
Ring-Closing Alkyne Metathesis (RCAM): In the synthesis of the related alkaloids xestocyclamine A and epi-tetradehydrohalicyclamine B, RCAM has been shown to be a highly effective method for forming large, strained macrocycles in the presence of sensitive functional groups like pyridines. researchgate.netchemrxiv.orgnih.govnih.gov This methodology is considered superior to RCM for these systems as it avoids potential scrambling of existing double bonds. chemrxiv.org
Palladium-Catalyzed Couplings: Cross-coupling reactions, particularly the Suzuki coupling, have been instrumental. In the total synthesis of putative xestocyclamine A, an intramolecular alkyl-Suzuki coupling was employed to forge the final 11-membered ring after the first macrocycle was constructed via RCAM. acs.orgchemrxiv.orgnih.gov
Photoredox Catalysis: To overcome difficulties in classical cross-coupling reactions for the synthesis of a core fragment of epi-tetradehydrohalicyclamine B, a nickel/iridium photoredox dual catalysis system was successfully used to form a critical C-C bond involving a pyridine (B92270) ring. researchgate.netnih.gov
Organotrifluoroborates: Potassium organotrifluoroborates were used as stable and effective coupling partners in the synthesis of the Diels-Alder precursor for the this compound core, highlighting their utility in complex molecule synthesis. nih.gov
These advanced methodologies, while often demonstrated on closely related structures, represent the cutting edge of synthetic chemistry and are directly applicable to the ongoing efforts to achieve the first total synthesis of this compound.
Stereoselective Diels-Alder Reactions in Core Assembly
A central strategy for assembling the intricate core of this compound involves the use of a stereoselective intramolecular Diels-Alder reaction. nih.gov This powerful cycloaddition reaction offers a pathway to simultaneously establish the three crucial contiguous stereocenters of the bis(piperidinyl) system in a single, highly controlled step. nih.govucalgary.cawikipedia.org
The general principle of the Diels-Alder reaction is the concerted [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Its stereospecificity ensures that the relative configurations of substituents on both the diene and dienophile are faithfully transferred to the newly formed ring. libretexts.orgmasterorganicchemistry.com In the context of the this compound core, a diastereoselective intramolecular approach has been explored, where the diene and dienophile are tethered within the same molecule. nih.gov
One reported approach commenced with the synthesis of the requisite Diels-Alder precursor. nih.gov The synthetic sequence involved a Suzuki-Miyaura cross-coupling reaction between a potassium alkenyltrifluoroborate and a 2-bromoallylic alcohol to construct the diene component. The dienophile portion was subsequently installed using a Wittig-Horner reaction. nih.gov The key intramolecular Diels-Alder reaction was then carried out, with the aim of exploiting an internal hydrogen bonding effect to direct the stereochemical outcome. nih.gov Following the cycloaddition, extensive NMR studies were necessary to confirm the relative stereochemistry of the resulting adduct, specifically the trans relationship between protons at the newly formed ring junction. nih.gov This sequence successfully yielded an advanced intermediate containing the correct stereogenic triad for the core of this compound. nih.gov
| Reaction Stage | Method | Purpose | Reference |
| Diene Synthesis | Suzuki-Miyaura Cross-Coupling | Construction of the conjugated diene system. | nih.gov |
| Dienophile Construction | Wittig-Horner Reaction | Formation of the dienophile moiety tethered to the diene. | nih.gov |
| Core Assembly | Intramolecular Diels-Alder Reaction | Stereoselective formation of the cyclohexene (B86901) ring with three contiguous stereocenters. | nih.gov |
| Stereochemical Analysis | NMR Spectroscopy | Assignment of the relative stereochemistry of the Diels-Alder adduct. | nih.gov |
Intramolecular N-Alkylation and Pyrdinium Unit Formation
The final steps in the synthesis of several related tetracyclic marine alkaloids, and a proposed key step for this compound, involve the closure of the second macrocycle and the concomitant formation of a pyridinium (B92312) salt. This is typically achieved through a late-stage intramolecular N-alkylation reaction.
This crucial transformation was demonstrated in the first total synthesis of epi-tetradehydrohalicyclamine B. d-nb.inforesearchgate.net In this synthesis, after the assembly of the core and the first macrocycle, the second strained ring was closed via an intramolecular N-alkylation. d-nb.info This reaction involves the nitrogen atom of the pyridine ring acting as a nucleophile, attacking an electrophilic carbon at the end of the tethered side chain. This cyclization not only forges the final macrocyclic ring but also forms the positively charged pyridinium unit characteristic of this subclass of alkaloids. d-nb.inforesearchgate.net A remarkable aspect of this step was its high degree of site- and chemoselectivity. The reaction proceeded specifically at the pyridine nitrogen, even in the presence of a tertiary amine within the molecule, which would typically be considered more basic and potentially more nucleophilic. d-nb.inforesearchgate.net This selectivity is critical for the success of the synthesis, preventing the formation of undesired side products. This strategy provides a powerful and direct method for the construction of the complete tetracyclic pyridinium framework. researchgate.net
Preclinical Biological Activities of Halicyclamine a
Antimycobacterial Efficacy of Halicyclamine A
This compound has demonstrated significant potential as an antituberculosis agent, exhibiting inhibitory activity against various mycobacterial species under different physiological conditions.
Activity against Mycobacterium tuberculosis Strains (H37Ra, Drug-Resistant)
This compound has shown potent activity against the H37Ra strain of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported to be in the range of 1.0-5.0 μg/mL. researchgate.netnih.gov Furthermore, it has demonstrated efficacy against M. tuberculosis strains that are resistant to conventional antituberculosis drugs. hebmu.edu.cn Specifically, under aerobic conditions, this compound displayed MIC values between 3.13 and 6.25 μg/mL against strains resistant to isoniazid (B1672263), ethambutol, rifampin, and streptomycin. researchgate.net
Inhibition of Mycobacterium smegmatis and Mycobacterium bovis BCG Growth
The antimycobacterial spectrum of this compound extends to other mycobacterial species. It has been shown to inhibit the growth of Mycobacterium smegmatis and Mycobacterium bovis BCG. researchgate.netnih.gov The reported MIC values for this compound against M. smegmatis and M. bovis BCG are 2.5 μg/mL and 1.0 μg/mL, respectively. nih.gov This broad-spectrum activity against different mycobacteria underscores its potential as a lead compound for further development.
Evaluation in Aerobic and Hypoxic Dormant Mycobacterial States
A crucial aspect of this compound's antimycobacterial profile is its effectiveness against dormant mycobacteria. The hypoxic conditions within host granulomas are thought to induce a non-replicating, dormant state in Mycobacterium tuberculosis, which contributes to the long duration of tuberculosis treatment. nih.gov this compound has demonstrated growth-inhibitory activity against M. smegmatis, M. bovis BCG, and M. tuberculosis H37Ra under both aerobic and dormancy-inducing hypoxic conditions, with MICs in the range of 1.0-5.0 μg/mL. researchgate.netnih.gov This suggests that this compound could be effective against both actively replicating and persistent, dormant forms of the bacillus. The growth-inhibitory activity of the compound has been described as bactericidal. researchgate.netnih.gov
Absence of Cross-Resistance with Conventional Antituberculosis Drugs
An important finding is that this compound does not appear to share resistance mechanisms with several first-line antituberculosis drugs. researchgate.netnih.gov Studies have shown no cross-resistance between this compound and isoniazid, ethambutol, rifampicin, and streptomycin. researchgate.netnih.govscispace.com This lack of cross-resistance is a significant advantage, as it suggests that this compound could be effective against multidrug-resistant tuberculosis (MDR-TB) strains.
Cytotoxic and Antiproliferative Effects in Cellular Models
In addition to its antimycobacterial properties, this compound and its analogs have been evaluated for their effects on cancer cell lines.
In vitro Activity Against Murine Leukemia Cell Lines (P388)
This compound and related compounds have demonstrated cytotoxic activity against the P388 murine leukemia cell line. While specific data for this compound's cytotoxicity against P388 is part of a broader class of compounds, related haliclonacyclamines have shown significant effects. For instance, haliclonacyclamines A and B inhibited the growth of P388 cells with IC₅₀ values of 0.8 and 0.6 μg/mL, respectively. mdpi.com Another related compound, madangamine A, displayed an ED₅₀ value of 0.93 μg/mL against P388 cells. mdpi.com
Antimycobacterial Activity of this compound
| Mycobacterial Strain | Condition | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Mycobacterium tuberculosis H37Ra | Aerobic & Hypoxic | 1.0 - 5.0 researchgate.netnih.gov |
| Drug-Resistant M. tuberculosis | Aerobic | 3.13 - 6.25 researchgate.net |
| Mycobacterium smegmatis | Aerobic | 2.5 nih.gov |
| Mycobacterium bovis BCG | Aerobic | 1.0 nih.gov |
Cytotoxic Activity of Related Compounds against P388 Murine Leukemia Cells
| Compound | Measurement | Value (μg/mL) |
|---|---|---|
| Haliclonacyclamine A | IC₅₀ | 0.8 mdpi.com |
| Haliclonacyclamine B | IC₅₀ | 0.6 mdpi.com |
| Madangamine A | ED₅₀ | 0.93 mdpi.com |
Effects on Human Cancer Cell Lines (e.g., HeLa, NSCLC-N6)
While direct cytotoxic data for this compound against the HeLa (human cervical cancer) and NSCLC-N6 (human non-small-cell lung carcinoma) cell lines is not extensively detailed in the available literature, studies on its close structural analogs provide significant insights into the potential anticancer activity of this class of compounds.
Research on Halicyclamine B, a closely related alkaloid, has demonstrated cytotoxic effects. In one study, Halicyclamine B exhibited cytotoxicity against HeLa cells with a reported half-maximal inhibitory concentration (IC50) of 12 μM. nii.ac.jp Another compound, tetradehydrohalicyclamine B, also isolated from the sponge Acanthostrongylophora ingens, showed identical cytotoxicity against HeLa cells with an IC50 value of 12 μM. nii.ac.jpresearchgate.net Interestingly, in the same study, Halicyclamine B was found to be non-cytotoxic at concentrations up to 50 μM, highlighting potential variations in experimental conditions or compound purity. nii.ac.jp
Other alkaloids isolated from the Haliclona genus have also shown activity against these cell lines. For instance, a 3-dodecyl pyridine (B92270) derivative isolated from a Haliclona species displayed moderate cytotoxicity against HeLa cells with an IC50 value of 33.2 μM. nih.govtandfonline.com In the context of lung cancer, a cyclic depsipeptide named haliclamide, isolated from a Vanuatu marine sponge of the Haliclona species, showed potent in vitro antitumor activity against the NSCLC-N6 cell line, with an IC50 value of 4.0 µg/mL. researchgate.netmdpi.comresearchgate.net
These findings collectively suggest that alkaloids from Haliclona sponges, including the halicyclamine family, possess cytotoxic properties against various human cancer cell lines. However, the specific activity of this compound itself requires further direct investigation.
Table 1: Cytotoxicity of Halicyclamine-related Compounds against Human Cancer Cell Lines
| Compound | Cell Line | Activity (IC50) | Source Organism |
| Halicyclamine B | HeLa | 12 µM | Acanthostrongylophora ingens |
| Tetradehydrohalicyclamine B | HeLa | 12 µM | Acanthostrongylophora ingens |
| Haliclamide | NSCLC-N6 | 4.0 µg/mL | Haliclona sp. |
| 3-dodecyl pyridine | HeLa | 33.2 µM | Haliclona sp. |
Enzymatic and Protein Target Identification Studies
This compound was initially identified as an active constituent from a marine sponge of the Haliclona species that inhibited the enzyme Inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). nih.govtandfonline.com IMPDH is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it an attractive target for antimicrobial and anticancer agents. brieflands.comrsc.org this compound was reported to inhibit IMPDH at a concentration of 1 μg/mL. mdpi.com
However, subsequent research aimed at elucidating the mechanism of its potent anti-tuberculosis activity cast doubt on IMPDH being the primary target in mycobacteria. nih.govtandfonline.com To verify the role of IMPDH, researchers developed strains of Mycobacterium smegmatis that over-expressed the IMPDH enzyme. nih.govtandfonline.com The rationale was that if this compound's primary mechanism of action was the inhibition of IMPDH, the over-expressing strains would require a higher concentration of the compound to achieve growth inhibition. The results showed that this compound exhibited the same minimum inhibitory concentration (MIC) against both the wild-type M. smegmatis and the IMPDH over-expressing strains. nih.govtandfonline.com This finding strongly indicated that IMPDH is not the direct target responsible for the antimycobacterial action of this compound. nih.govtandfonline.com
Further investigation into the anti-mycobacterial mechanism of this compound led to the identification of the DedA protein family as a key player. nih.gov To uncover its mode of action, scientists screened for this compound-resistant strains from Mycobacterium smegmatis transformed with a genomic DNA library from Mycobacterium bovis BCG. nih.govmdpi.com This approach is based on the principle that overexpression of a drug's target protein can often confer resistance. nih.gov
The screening identified that transformants over-expressing a specific gene, BCG2664, which is assigned as a dedA gene, became resistant to this compound. researchgate.netnih.gov The DedA family consists of highly conserved integral membrane proteins whose functions are linked to membrane homeostasis and are essential in some bacteria. researchgate.netnih.gov The ability of the overexpressed BCG2664 gene to confer resistance strongly suggests that the DedA protein is directly or indirectly involved in the action-mechanism of this compound. nih.govmdpi.com It is hypothesized that this compound may inhibit the function of the DedA protein, which could be essential for envelope biogenesis and maintenance in Mycobacterium species, or that DedA proteins may be involved in the efflux of the compound. researchgate.netnih.gov
The complex, polycyclic structure of this compound suggests a high potential for interaction with a variety of biological macromolecules, including enzymes and receptors. researchgate.net While specific interactions for this compound are still under investigation, studies on related compounds from the same family have revealed a capacity to bind to and inhibit key cellular proteins.
For example, Halicyclamine B and its synthetic derivative, chloromethylhalicyclamine B, isolated from the sponge Acanthostrongylophora ingens, were identified as inhibitors of the protein kinases CK1δ and CK1ε. nii.ac.jp Specifically, chloromethylhalicyclamine B was found to be a selective CK1δ/ε inhibitor with an IC50 of 6 μM. These kinases are involved in numerous cellular processes, and their inhibition points to the broader therapeutic potential of the halicyclamine scaffold. The ability of these compounds to interact with targets like protein kinases underscores the likelihood that this compound may also possess a range of activities mediated through binding to various functional proteins within the cell.
Elucidation of the DedA Protein as a Mechanism of Resistance to this compound
Other Noted Biological Activities in Preclinical Assays
This compound has demonstrated significant antibacterial activity, with particularly potent effects against mycobacteria, including strains that cause tuberculosis. nih.govtandfonline.com It was rediscovered during a search for antimicrobial agents effective against dormant Mycobacterium tuberculosis. tandfonline.com
Preclinical assays revealed that this compound inhibits the growth of Mycobacterium smegmatis, Mycobacterium bovis BCG, and Mycobacterium tuberculosis H37Ra, with Minimum Inhibitory Concentration (MIC) values ranging from 1.0 to 5.0 µg/mL. nih.govtandfonline.com A key finding is that this activity is maintained under both normal aerobic conditions and hypoxic conditions, the latter of which induces a dormant state in the bacteria that resembles latent tuberculosis infection. nih.govtandfonline.com The growth-inhibitory action of this compound was determined to be bactericidal. nih.govtandfonline.com
Furthermore, this compound did not show cross-resistance with several first-line anti-tuberculosis drugs, including isoniazid, ethambutol, rifampicin, and streptomycin, which is a crucial attribute for a potential new anti-TB agent. nih.govtandfonline.com
Table 2: Antibacterial Activity of this compound against Mycobacterium Species
| Bacterial Strain | MIC (µg/mL) |
| Mycobacterium smegmatis | 1.0 - 5.0 |
| Mycobacterium bovis BCG | 1.0 |
| Mycobacterium tuberculosis H37Ra | 1.0 - 5.0 |
Antifungal Activities
This compound, a tetracyclic alkylpiperidine alkaloid isolated from marine sponges of the Haliclona genus, has demonstrated notable antifungal properties in preclinical research. researchgate.netnii.ac.jp The parent compounds of the related haliclonacyclamines also exhibit pronounced antifungal activity. researchgate.net The biological activity of this compound and its derivatives extends to a range of fungi, including clinically relevant and drug-resistant strains. researchgate.netnii.ac.jp
Detailed research has highlighted its potent effects against several yeast species implicated in human mycology. researchgate.net One study identified strong antifungal action against two Candida species and one Cryptococcus species. researchgate.net Notably, this compound was found to be effective against a strain of Candida tropicalis that had developed resistance to the conventional antifungal agents nystatin (B1677061) and amphotericin B. researchgate.net
In addition to direct experimental testing, the antifungal potential of this compound has been explored through computational methods. An in silico study investigated its efficacy against mucormycosis, an aggressive fungal infection. mdpi.com This research used molecular docking to predict the binding affinity of this compound to key proteins in Rhizopus delemar, the primary fungus responsible for most mucormycosis cases. nih.gov The findings from these computational models suggest that this compound is a compound of interest for further investigation as a potential treatment for this severe fungal disease. mdpi.com
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Activity Noted | Source |
|---|---|---|
| Candida spp. (two species) | Strong antifungal activity. | researchgate.net |
| Cryptococcus spp. | Strong antifungal activity. | researchgate.net |
| Candida tropicalis (nystatin and amphotericin B-resistant) | Strong antifungal activity. | researchgate.net |
Anti-Inflammatory Effects
While direct and extensive research on the anti-inflammatory properties of this compound is limited, studies on closely related marine alkaloids suggest a potential for such activity within this chemical class. researchgate.netfrontiersin.org Manzamine alkaloids, which are also isolated from Haliclona sponges, have been reported to possess anti-inflammatory activities. researchgate.net Furthermore, other compounds derived from marine sponges have demonstrated significant anti-inflammatory effects in preclinical models. For instance, the related alkaloid haliclonadiamine (B1246683) has been shown to exert a potent anti-inflammatory effect. semanticscholar.org
Investigations into compounds from the marine sponge Halichondria sp. have identified alkaloids with considerable anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. researchgate.net Microglia are immune cells of the central nervous system, and their activation leads to the release of inflammatory mediators. mdpi.com The ability of related marine compounds to inhibit the production of these inflammatory mediators in microglia suggests their potential for mitigating inflammation associated with neurodegenerative conditions. mdpi.com For example, 12,28-oxa-8-hydroxymanzamine A, another manzamine-type alkaloid, exhibited potent anti-inflammatory activity. mdpi.com These findings collectively indicate that the broader family of marine alkaloids to which this compound belongs is a promising source for the discovery of novel anti-inflammatory agents. frontiersin.org
Structure Activity Relationship Sar Studies of Halicyclamine a and Analogues
Correlating Structural Features with Antimycobacterial Potency
Halicyclamine A exhibits notable activity against various Mycobacterium species, including dormant forms, with Minimum Inhibitory Concentration (MIC) values ranging from 1.0 to 5.0 µg/mL. researchgate.netrsc.orgnih.gov Its bactericidal activity and lack of cross-resistance with existing anti-tuberculosis drugs make it a promising lead compound. researchgate.netrsc.orgnih.gov
Impact of Macrocyclic Ring Systems on Activity
The tetracyclic core of this compound is a defining feature, and modifications to this macrocyclic system can influence its antimycobacterial potency. Analogues such as Haliclonacyclamines A and B, which share a similar tetracyclic diamine scaffold, also demonstrate antimycobacterial properties. researchgate.netresearchgate.net For instance, Haliclonacyclamine A and B have shown activity against Mycobacterium smegmatis and Mycobacterium bovis BCG under both aerobic and hypoxic conditions. researchgate.net
One analogue, 22-hydroxyhaliclonacyclamine B, was found to have reduced antimycobacterial activity, suggesting that the introduction of a hydroxyl group at this position is detrimental to its potency. researchgate.net
Significance of Stereochemistry on Biological Profiles
SAR of Cytotoxic Activity
In addition to its antimycobacterial effects, this compound exhibits cytotoxic activity. It was initially reported to be cytotoxic against P388 murine leukemia cells with an IC50 value of 0.45 µg/mL. mdpi.com Related compounds from the Haliclona species, such as Haliclonacyclamine A, have also demonstrated antiproliferative effects on cell lines like MCF-7. frontiersin.org
Detailed SAR studies on the cytotoxicity of a broad range of this compound analogues are not extensively documented in the available literature. However, the potent cytotoxicity of the parent compound and its close analogues highlights the importance of the core tetracyclic structure for this activity as well.
SAR in Relation to Specific Molecular Targets
Initial investigations into the mechanism of action of this compound identified inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) as a potential target. nih.gov However, further studies revealed that the antimycobacterial activity of this compound is not primarily due to the inhibition of this enzyme. researchgate.netnih.govnih.gov
More recent research has pointed to the DedA protein as a likely target for the antimycobacterial action of this compound. researchgate.netcardiff.ac.uk Overexpression of the dedA gene in Mycobacterium smegmatis was found to confer resistance to the compound, strongly suggesting an interaction. researchgate.net However, detailed SAR studies that correlate specific structural modifications of this compound analogues with their binding affinity or inhibitory activity against the DedA protein are yet to be extensively reported. The validation of DedA as the direct target and the elucidation of the precise molecular interactions are areas of ongoing research. vulcanchem.comcardiff.ac.uk
Table 1: Antimycobacterial Activity of this compound and Analogues
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium smegmatis | 1.0 - 5.0 | researchgate.netrsc.org |
| This compound | Mycobacterium bovis BCG | 1.0 - 5.0 | researchgate.netrsc.org |
| This compound | M. tuberculosis H37Ra | 1.0 - 5.0 | researchgate.netrsc.org |
| Haliclonacyclamine A | Mycobacterium smegmatis | Active | researchgate.net |
| Haliclonacyclamine A | Mycobacterium bovis BCG | Active | researchgate.net |
| Haliclonacyclamine B | Mycobacterium smegmatis | Active | researchgate.net |
| Haliclonacyclamine B | Mycobacterium bovis BCG | Active | researchgate.net |
| 22-hydroxyhaliclonacyclamine B | Mycobacterium spp. | Weaker than Haliclonacyclamine A/B | researchgate.net |
Table 2: Cytotoxic Activity of this compound and Analogues
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | P388 murine leukemia | 0.45 | mdpi.com |
| Haliclonacyclamine A | MCF-7 | Antiproliferative | frontiersin.org |
Chemical Analogues and Derivatives of Halicyclamine a
Naturally Occurring Halicyclamine Analogues
Marine sponges of the order Haplosclerida, particularly from the genus Haliclona, are prolific producers of a diverse range of alkaloids. thieme-connect.com Among these are several compounds that are structurally analogous to Halicyclamine A.
A group of bioactive tertiary alkaloids, Haliclonacyclamines A, B, and C, have been isolated from a Haliclona species found on the Great Barrier Reef. uq.edu.au The structure of Haliclonacyclamine A was determined to be a tetracyclic alkaloid. uq.edu.au Haliclonacyclamine B is an isomer of Haliclonacyclamine A. uq.edu.au The partial structure of Haliclonacyclamine C indicates it is a dihydro analogue of Haliclonacyclamines A and B. uq.edu.au These compounds have demonstrated cytotoxic, antibacterial, and antifungal properties. thieme-connect.com Haliclonacyclamines A and B, in particular, have shown cytotoxic activities. nih.gov
Further chemical diversity is introduced through hydroxylation and dehydrogenation. 22-Hydroxyhaliclonacyclamine B was isolated from a Haliclona sp. collected in Indonesia, alongside Haliclonacyclamines A and B. upm.edu.myscispace.com The introduction of the 22-hydroxy group was found to diminish the anti-mycobacterial activity of the compound. nih.gov Specifically, 22-Hydroxyhaliclonacyclamine B showed weaker antimicrobial activities against Mycobacterium bacilli, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50 µg/ml. nih.gov
Tetradehydrohalicyclamine B is another naturally occurring derivative, isolated from the marine sponge Acanthostrongylophora ingens. nii.ac.jpnih.govnii.ac.jp This compound is notable for containing a pyridinium (B92312) ring, a feature also seen in Tetradehydrothis compound. nii.ac.jp Tetradehydrohalicyclamine B has been identified as a proteasome inhibitor, a characteristic that suggests potential for its development as an anticancer agent. mdpi.com
The structural motif of this compound is part of a broader class of tetracyclic and pentacyclic diamine alkaloids found in marine sponges. Compounds such as papuamine (B1245492) and haliclonadiamine (B1246683), isolated from Haliclona sponges, share a structural relationship with this compound. clockss.org Papuamine is a pentacyclic alkaloid known for its antifungal properties. capes.gov.br Haliclonadiamine is an antimicrobial alkaloid. capes.gov.br These compounds, along with others, exhibit potent effects against Mycobacterium smegmatis. researchgate.net
Hydroxylated and Dehydro Derivatives (e.g., 22-Hydroxyhaliclonacyclamine B, Tetradehydrohalicyclamine B)
Semisynthetic and Synthetic Derivatives
The complex structure of this compound and its analogues has inspired efforts in both semisynthesis and total synthesis. Methylation of Haliclonacyclamines A and B has been performed to create bismethiodide derivatives. uq.edu.au Hydrogenation of these same parent compounds yielded a single tetrahydro product, confirming they share an identical ring stereochemistry. uq.edu.au
Synthetic approaches have focused on constructing the core bicyclic nucleus of this compound. nih.govfigshare.comacs.org These synthetic strategies are often biomimetic, drawing inspiration from the proposed biosynthetic pathways of related manzamine alkaloids. nih.govacs.org The total synthesis of the stereogenic triad (B1167595) of the this compound core has been a significant focus, with the aim of establishing the three contiguous stereocenters. nih.gov
Comparative Biological Evaluation of Analogues
The availability of a range of this compound analogues has enabled comparative studies of their biological activities, shedding light on structure-activity relationships.
Haliclonacyclamines A and B have demonstrated strong anti-mycobacterial activity against Mycobacterium smegmatis and M. bovis under both aerobic and hypoxic conditions, with MIC values in the range of 1.0-2.5 µg/ml. researchgate.net In contrast, 22-Hydroxyhaliclonacyclamine B exhibited weaker anti-mycobacterial activity, suggesting that the 22-hydroxy group is detrimental to this specific bioactivity. nih.govmdpi.com
A comparative study of Tetradehydrohalicyclamine B and Halicyclamine B as proteasome inhibitors revealed that both compounds inhibit the constitutive proteasome and the immunoproteasome. nii.ac.jpnih.gov However, the inhibitory activities of Halicyclamine B were found to be 4- to 10-fold more potent than those of Tetradehydrohalicyclamine B. nii.ac.jpnih.gov
The broader class of related alkaloids also shows a range of potencies. For instance, haliclonadiamine exhibited a potent effect against Mycobacterium smegmatis with an inhibition zone of 16 mm at a concentration of 10 µ g/disc . mdpi.com
These comparative evaluations are critical for identifying the key structural features responsible for the observed biological effects and for guiding the design of future synthetic analogues with enhanced potency and selectivity.
Methodological Advances in Halicyclamine a Research
Genomic and Proteomic Approaches for Target Validation
Identifying the molecular target of a bioactive compound is a critical step in understanding its mechanism of action. For Halicyclamine A, particularly in the context of its antimycobacterial activity, genomic and proteomic strategies have been indispensable. These approaches are based on the principle that resistance to a drug can often be conferred by the overexpression or mutation of its target protein. cardiff.ac.ukunila.ac.id
A key strategy to uncover the target of this compound involved screening for resistant mutants from a population of susceptible bacteria transformed with a genomic DNA library. nih.gov Researchers utilized a genomic DNA library of Mycobacterium bovis BCG, constructed in the multi-copy shuttle cosmid pYUB145, and transformed it into the more rapidly growing, non-pathogenic species Mycobacterium smegmatis. nih.gov This library represents a collection of clones, each containing a different fragment of the M. bovis BCG genome. geneticeducation.co.in
The transformed M. smegmatis population, consisting of over 4,000 transformants, was then cultured on a medium containing 5.0 μg/mL of this compound, a concentration double the minimum inhibitory concentration (MIC) for the wild-type strain. nih.gov Clones that survived and grew at this concentration were selected as resistant. unila.ac.idnih.gov The underlying hypothesis was that these resistant clones carried a cosmid containing a gene which, when overexpressed, conferred resistance to this compound, likely because it coded for the drug's target or a protein involved in a resistance mechanism. cardiff.ac.uknih.gov Subsequent isolation and sequencing of the cosmids from these resistant transformants revealed that the responsible gene was located within a specific genomic region. nih.gov
| Parameter | Description | Reference |
| Host Organism | Mycobacterium smegmatis | nih.gov |
| Genomic Library Source | Mycobacterium bovis BCG | nih.gov |
| Vector | Multi-copy shuttle cosmid pYUB145 | nih.gov |
| Screening Method | Culture on 7H10 agar (B569324) with this compound | nih.gov |
| Screening Concentration | 5.0 μg/mL (2x MIC) | nih.gov |
Following the initial resistance screening, the specific gene responsible for the observed resistance had to be pinpointed from the larger genomic fragment identified in the cosmid. nih.gov This was achieved through targeted overexpression studies. Individual genes contained within the identified genome region—specifically BCG2662, BCG2663, BCG2664, and BCG2665—were individually cloned into expression vectors and transformed into wild-type M. smegmatis. nih.gov
These new transformants, each overexpressing a single candidate gene, were then tested for their ability to grow in the presence of this compound. The results were definitive: only the transformant strain ICHO1015, which overexpressed the gene BCG2664, demonstrated resistance to this compound. nih.gov This gene is assigned as a dedA gene. The MIC value for the ICHO1015 strain was confirmed to be 5.0 μg/mL, whereas the MIC for the wild-type M. smegmatis was 2.5 μg/mL. nih.gov This evidence strongly suggested that the DedA protein is correlated with the action-mechanism of this compound as an anti-dormant mycobacterial substance. nih.govasm.org While initially investigated as a potential inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), these genetic studies indicated that the antimycobacterial activity of this compound was not due to the inhibition of IMPDH. researchgate.netnih.gov
Use of Genomic DNA Libraries for Resistance Screening
Spectroscopic and Crystallographic Techniques in Structural Elucidation
The determination of the complex, polycyclic structure of this compound and its related alkaloids is a significant chemical challenge. The elucidation of these structures has been accomplished primarily through a combination of advanced spectroscopic techniques. mdpi.comresearchgate.net One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy have been fundamental in mapping the carbon-hydrogen framework and establishing the connectivity between atoms within the molecule. mdpi.comacs.org
High-resolution mass spectrometry (HRMS) has been crucial for determining the elemental composition of the molecule with high accuracy, allowing for the calculation of its molecular formula. mdpi.com For related compounds in the same family, such as Halicyclamine B, the definitive three-dimensional arrangement of atoms in a crystalline state was determined using X-ray crystallography. researchgate.net Furthermore, the absolute stereochemistry of some related alkaloids has been confirmed through the comparison of experimentally measured and computationally calculated electronic circular dichroism (ECD) spectra. mdpi.com Together, these powerful analytical methods have provided a comprehensive picture of the molecular architecture of the halicyclamine family of alkaloids.
Computational Approaches in Drug Discovery and SAR
Computational methods are increasingly vital in modern drug discovery, offering ways to predict molecular interactions and guide the synthesis of new compounds. medcraveonline.com These in silico techniques play a significant role in exploring the therapeutic potential of natural products like this compound and understanding their structure-activity relationships (SAR). frontiersin.org
Molecular docking is a computational tool used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This technique allows researchers to simulate the interaction at a molecular level and estimate the binding affinity, often expressed as a binding energy score in kcal/mol. frontiersin.orgmdpi.com
In silico studies have evaluated the binding potential of this compound against various protein targets. For instance, in the context of searching for inhibitors of fungal pathogens, this compound was docked against mucoricin, a virulence factor in Rhizopus delemar. nih.govmdpi.com These docking simulations provide insights into the specific amino acid residues within the protein's binding pocket that may interact with the ligand, helping to explain the basis of its biological activity and providing a rationale for designing more effective derivatives. frontiersin.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules in a series will lead to changes in their biological activities. mdpi.com
A QSAR model takes the form of a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to activity. wikipedia.org For a series of compounds like the halicyclamines, QSAR can be used to build a predictive model. researchgate.net This model can then be used to estimate the activity of novel, unsynthesized analogs, helping to prioritize which derivatives would be most promising to synthesize and test. medcraveonline.com By identifying the key structural features that enhance or diminish activity, QSAR provides a rational basis for lead optimization, guiding medicinal chemists in the design of new molecules with improved therapeutic potential. jocpr.com
Future Research Directions and Therapeutic Potential
Elucidation of Undetermined Absolute Configuration and Stereochemistry
A significant hurdle in the comprehensive understanding and development of Halicyclamine A is that its absolute configuration remains undetermined. d-nb.info The molecule's intricate three-dimensional structure, which is crucial for its biological activity, features several stereogenic centers. vulcanchem.com The key stereogenic centers have been identified at positions C-14, C-29, and C-30, with a proposed relative stereochemistry of 14S, 29S, and 30R. vulcanchem.com However, the absolute stereochemistry has yet to be conclusively established.
Future research will undoubtedly focus on resolving this ambiguity. The total synthesis of this compound presents a definitive route to establish its absolute configuration. d-nb.inforsc.org Synthetic efforts, such as those employing a diastereoselective intramolecular Diels-Alder reaction to create the stereogenic triad (B1167595) of the core structure, are crucial steps in this direction. nih.gov By comparing the chiroptical properties, such as optical rotation and electronic circular dichroism (ECD) spectra, of the synthesized enantiomers with those of the natural product, the absolute configuration can be unequivocally assigned. acs.orgmdpi.com Advanced spectroscopic techniques, including various NMR methods, will continue to play a vital role in confirming the stereochemical assignments of synthetic intermediates and the final product. nih.gov
Exploration of Novel Mechanisms of Action
Initial investigations into this compound's mechanism of action pointed towards the inhibition of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for guanine (B1146940) nucleotide biosynthesis. vulcanchem.com However, further studies revealed that this is not its primary mode of action against mycobacteria. mdpi.com
A significant breakthrough was the discovery that the DedA protein is correlated with the anti-dormant mycobacterial activity of this compound. vulcanchem.commdpi.com Screening for resistant strains of Mycobacterium smegmatis revealed that overexpression of the dedA gene conferred resistance to the compound. vulcanchem.commdpi.com The DedA family of proteins are conserved membrane proteins, and while their precise functions are still under investigation, they are implicated in membrane homeostasis and drug resistance. vulcanchem.combiorxiv.org This discovery has opened up a new avenue for research into novel antimycobacterial drug targets.
Future research in this area will aim to:
Elucidate the precise molecular interactions between this compound and the DedA protein. vulcanchem.com
Obtain structural data of the this compound-DedA complex to understand the binding mode. vulcanchem.com
Investigate the downstream cellular effects following the interaction of this compound with its target. vulcanchem.com
Development of this compound as a Lead Compound
This compound's potent activity, particularly against dormant forms of tuberculosis-causing bacteria, establishes it as a valuable lead compound for the development of new therapeutics. vulcanchem.com
Optimization Strategies for Enhanced Efficacy
Medicinal chemistry efforts are pivotal in transforming a natural product into a viable drug candidate. For this compound, future optimization strategies will likely focus on:
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the this compound scaffold affect its biological activity is essential. vulcanchem.com This will help in identifying the pharmacophore—the essential molecular features responsible for its activity.
Synthesis of Simplified Analogs: Creating less complex analogs that retain the biological activity of this compound is a key strategy. vulcanchem.com This could lead to compounds that are easier and more cost-effective to synthesize.
Development of Semi-synthetic Derivatives: Modifying the natural product to improve its pharmacokinetic properties, such as solubility, stability, and bioavailability, is a crucial step in drug development. vulcanchem.com
Strategies for Overcoming Synthetic Challenges in Scalable Production
The complex tetracyclic structure of this compound poses significant challenges to its total synthesis, thereby limiting its availability for extensive research and development. vulcanchem.comrsc.org Overcoming these synthetic hurdles is critical for its progression as a drug lead.
Key synthetic challenges include the construction of the bis(piperidinyl) ring system with its three contiguous stereocenters and the formation of the two macrocycles with control over the geometry of the conjugated diene systems. nih.gov
Current and future strategies to address these challenges include:
Novel Cyclization Strategies: The use of reactions like the diastereoselective intramolecular Diels-Alder reaction has shown promise in establishing the core stereochemistry. nih.gov Further exploration of biomimetic transannular reactions is also an area of interest. researchgate.net
Advanced Metathesis Reactions: Ring-closing alkyne metathesis (RCAM) has been identified as a powerful tool for the formation of the macrocyclic rings in related molecules and is a promising strategy for the synthesis of this compound. acs.org
Development of Scalable Routes: A major focus will be on designing synthetic pathways that are not only efficient but also scalable to produce larger quantities of the compound for preclinical and potentially clinical studies. rsc.org This involves optimizing reaction conditions and exploring more efficient catalytic systems. d-nb.info
Potential Applications in Neglected Tropical Diseases and Emerging Pathogens
The primary therapeutic potential of this compound that has been explored is in the treatment of tuberculosis, a major global health threat. researchgate.net Its ability to act on dormant mycobacteria is particularly significant, as this is a major challenge in current tuberculosis therapy. researchgate.net
Beyond tuberculosis, the broad-spectrum activity of this compound and its analogs suggests potential applications against other infectious diseases:
Mycobacterium fortuitum : This rapidly growing nontuberculous mycobacterium is an emerging human pathogen. This compound has been identified as a potent agent against it. researchgate.net
Other Neglected Tropical Diseases: The unique mechanism of action of this compound could be effective against other neglected tropical diseases caused by bacterial pathogens. Its potential against protozoal diseases like malaria has also been suggested for related manzamine alkaloids, indicating a possible area of investigation for this compound. mdpi.comfrontiersin.org
Emerging Pathogens: The initial discovery of this compound's cytotoxicity against P388 murine leukemia cells suggests potential anticancer applications. vulcanchem.com Furthermore, as new and drug-resistant pathogens emerge, novel compounds like this compound with unique targets will be invaluable in the fight against these threats.
Q & A
How can researchers identify unresolved scientific questions about Halicyclamine A's bioactivity?
Methodological Answer: Begin with a systematic literature review to map existing studies on this compound, focusing on gaps in understanding its bioactivity (e.g., inconsistent efficacy across cell lines or undefined molecular targets). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure research questions, ensuring alignment with unmet needs in marine natural product research. For example: "In [specific cancer cell types] (P), how does this compound (I) compare to [standard chemotherapeutic agents] (C) in inhibiting proliferation (O) over a 72-hour exposure (T)?" . Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions that address mechanistic or translational gaps .
What experimental design considerations are critical for assessing this compound's bioactivity?
Methodological Answer:
Design dose-response studies with multiple cell lines (cancer vs. non-cancerous) to establish selectivity, and include controls for cytotoxicity (e.g., lactate dehydrogenase assays). Use orthogonal assays (e.g., flow cytometry for apoptosis, Western blotting for target protein modulation) to validate findings. Ensure replication (n ≥ 3) and randomization of sample processing to minimize bias. Reference preclinical reporting guidelines (e.g., NIH standards) for rigor in animal or cell-based models .
How should researchers address contradictory data on this compound's efficacy across studies?
Methodological Answer:
Conduct a meta-analysis of published data to identify variables influencing discrepancies (e.g., solvent used, cell culture conditions). Replicate conflicting experiments under standardized protocols, controlling for batch-to-batch variability in compound purity. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability and identify confounding factors . Document all methodological details (e.g., LC-MS purity data, cell passage numbers) to enable cross-study comparisons .
What advanced techniques resolve uncertainties in this compound's structural elucidation?
Methodological Answer:
Combine high-resolution MS/MS and 2D NMR (e.g., HMBC, NOESY) to clarify stereochemistry and confirm macrocyclic ring closure. Compare spectroscopic data with synthetic analogs to validate assignments. For novel derivatives, publish full characterization data (e.g., H/C NMR, HRMS) in alignment with journal guidelines to ensure reproducibility .
How can synthesis protocols for this compound be optimized for yield and scalability?
Methodological Answer:
Employ Design of Experiments (DoE) to test variables (e.g., reaction temperature, catalyst loading) and identify optimal conditions. Use green chemistry principles (e.g., solvent-free reactions) to improve sustainability. Validate improvements via HPLC purity assays and comparative yield analyses. Report detailed synthetic procedures in the main manuscript or supplementary materials to aid replication .
What in vitro and in vivo models are appropriate for preliminary efficacy testing?
Methodological Answer:
Prioritize 3D cell culture models (e.g., spheroids) over monolayers to mimic tumor microenvironments. For in vivo studies, select immunocompetent models if immune modulation is suspected. Adhere to ethical guidelines for animal use, including sample size calculations to minimize subjects while ensuring statistical power .
How can researchers investigate this compound's mechanism of action with limited prior data?
Methodological Answer:
Use CRISPR-Cas9 screens or proteomic profiling (e.g., affinity purification mass spectrometry) to identify binding partners. Validate hypotheses with knockdown/knockout models and rescue experiments. Integrate cheminformatics tools (e.g., molecular docking) to predict target interactions, followed by surface plasmon resonance (SPR) for binding affinity measurements .
What strategies ensure reproducibility in this compound bioactivity assays?
Methodological Answer:
Standardize compound storage (e.g., desiccated, -80°C) and reconstitution protocols (e.g., DMSO concentration ≤0.1%). Use reference standards (e.g., commercial cytotoxic agents) as internal controls across experiments. Publish raw data and analysis scripts in open-access repositories to enhance transparency .
How should analytical methods be validated for this compound quantification in complex matrices?
Methodological Answer:
Develop LC-MS/MS methods with calibration curves spanning physiologically relevant concentrations (e.g., 1 nM–10 µM). Assess matrix effects (e.g., plasma protein binding) via spike-and-recovery experiments. Validate precision (inter-day CV <15%) and accuracy (85–115% recovery) following ICH guidelines. Include chromatograms and validation data in supplementary materials .
What approaches identify synergistic interactions between this compound and other therapeutics?
Methodological Answer:
Use combination index (CI) analysis via the Chou-Talalay method to quantify synergism. Test fixed-ratio mixtures across multiple doses and validate findings in patient-derived xenografts. Use systems biology modeling to predict network-level effects and prioritize combinations for further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
